N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
CAS No.: 893784-93-5
Cat. No.: VC4797805
Molecular Formula: C29H31N3O3
Molecular Weight: 469.585
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893784-93-5 |
|---|---|
| Molecular Formula | C29H31N3O3 |
| Molecular Weight | 469.585 |
| IUPAC Name | 2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C29H31N3O3/c1-4-20-6-11-24(12-7-20)30-18-23-16-22-10-15-26(35-3)17-27(22)32(29(23)34)19-28(33)31-25-13-8-21(5-2)9-14-25/h6-17,30H,4-5,18-19H2,1-3H3,(H,31,33) |
| Standard InChI Key | SGHKEGWYXDWJOL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)CC |
Introduction
The compound N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic organic molecule that belongs to the class of substituted quinolinone derivatives. These compounds are often investigated for their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides an in-depth analysis of its synthesis, structural characteristics, and potential applications.
Structural Overview
The chemical structure of this compound includes:
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A quinolinone core: A bicyclic aromatic system that contributes to its stability and bioactivity.
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Substituents:
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4-Ethylphenyl groups: Attached to both the quinolinone core and the acetamide moiety.
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Methoxy group: Located at position 7 of the quinolinone ring.
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Amino-methyl linkage: Connecting the quinolinone and ethylphenyl groups.
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These features suggest potential for hydrogen bonding, π-stacking interactions, and hydrophobic effects, which are critical for biological activity.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the quinolinone core:
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Starting from an appropriate anthranilic acid derivative or ethyl acetoacetate.
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Cyclization with aldehydes or ketones in acidic or basic conditions.
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Introduction of substituents:
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Methoxy group via methylation using dimethyl sulfate or methyl iodide.
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Ethylphenyl groups through nucleophilic substitution or reductive amination.
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Amide bond formation:
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Coupling reactions between an amine (quinolinone derivative) and an activated acetic acid derivative (e.g., acetic anhydride).
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Analytical Characterization
The compound can be characterized using several spectroscopic and analytical techniques:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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Key signals include aromatic protons (7–8 ppm), methoxy group (~3.8 ppm), and aliphatic protons from ethyl groups (~0.9–2 ppm).
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Mass Spectrometry (MS):
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Confirms molecular weight through the molecular ion peak.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amides (C=O stretching ~1650 cm) and methoxy groups (C-O stretching ~1100 cm).
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X-ray Crystallography:
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Determines the three-dimensional arrangement of atoms in the crystal lattice.
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Potential Applications
Quinolinone derivatives like this compound are widely studied for their pharmacological properties:
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Anticancer Activity:
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Antibacterial Properties:
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The presence of electron-donating groups (e.g., methoxy) enhances bacterial cell membrane penetration.
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Anti-inflammatory Effects:
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Amide linkages and aromatic substituents may inhibit enzymes involved in inflammation pathways.
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Comparative Data Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~443 g/mol |
| Functional Groups | Methoxy (-OCH), Amide (-CONH), Aromatic Rings |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, ethanol). |
| Biological Target | Cancer cell lines, bacterial enzymes, inflammatory mediators |
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